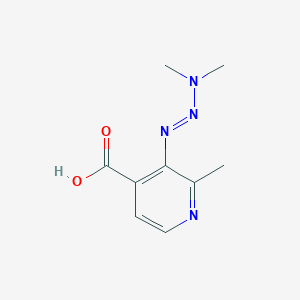
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.
Mechanism Of Action
The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.
Biochemical And Physiological Effects
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.
Advantages And Limitations For Lab Experiments
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid also has limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid and its potential use in the treatment of various diseases. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be further studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has the potential to lead to significant advances in various scientific fields.
Synthesis Methods
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.
Scientific Research Applications
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been studied as a potential herbicide and plant growth regulator. In materials science, 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
122970-18-7 |
|---|---|
Product Name |
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
Molecular Formula |
C9H12N4O2 |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15) |
InChI Key |
DVWLTFLJYRCZSO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
Canonical SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
synonyms |
4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)

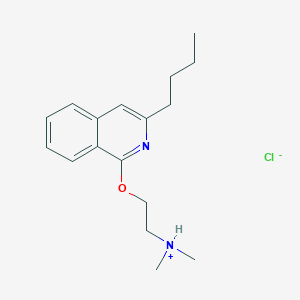
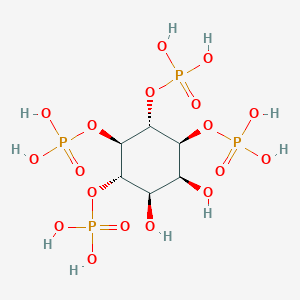

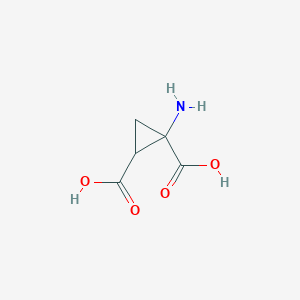
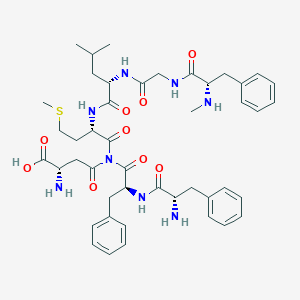



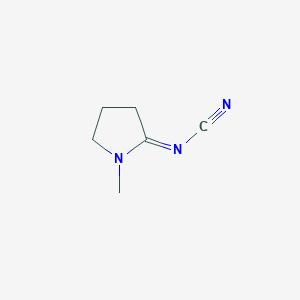
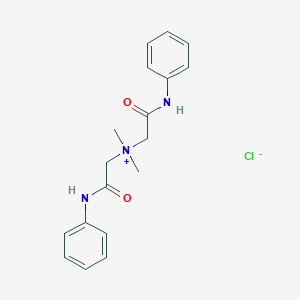

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)